molecular formula C25H23N5O5 B14114917 8-(2,4-dimethoxyphenyl)-1-methyl-3-(2-oxopropyl)-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

8-(2,4-dimethoxyphenyl)-1-methyl-3-(2-oxopropyl)-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Cat. No.: B14114917
M. Wt: 473.5 g/mol
InChI Key: GPLVFUPUVQHYHG-UHFFFAOYSA-N
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Description

8-(2,4-dimethoxyphenyl)-1-methyl-3-(2-oxopropyl)-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a complex organic compound that belongs to the class of imidazo[2,1-f]purines. This compound is characterized by its unique structure, which includes multiple aromatic rings and functional groups, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(2,4-dimethoxyphenyl)-1-methyl-3-(2-oxopropyl)-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione typically involves multiple steps, starting from readily available precursors. One common approach involves the use of 2,4-dimethoxybenzylamine as a starting material. This compound is first converted into an isothiocyanate using thiocarbonyl diimidazole. The isothiocyanate is then treated with hydroxylamine to form the desired imidazo[2,1-f]purine structure .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

8-(2,4-dimethoxyphenyl)-1-methyl-3-(2-oxopropyl)-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the aromatic rings, especially in the presence of strong nucleophiles like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Ketones, carboxylic acids.

    Reduction: Alcohols, amines.

    Substitution: Substituted aromatic compounds.

Scientific Research Applications

8-(2,4-dimethoxyphenyl)-1-methyl-3-(2-oxopropyl)-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of infectious diseases and cancer.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 8-(2,4-dimethoxyphenyl)-1-methyl-3-(2-oxopropyl)-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione involves its interaction with specific molecular targets and pathways. This compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

    2,4-Dimethoxybenzylamine: A precursor in the synthesis of the target compound, known for its use in organic synthesis and as an intermediate in the production of pharmaceuticals.

    N1-2,4-Dimethoxybenzyl-N2-2-pyridyl ethyl oxalamide: Another related compound with potential biological activities.

Uniqueness

8-(2,4-dimethoxyphenyl)-1-methyl-3-(2-oxopropyl)-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione stands out due to its unique imidazo[2,1-f]purine structure, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C25H23N5O5

Molecular Weight

473.5 g/mol

IUPAC Name

6-(2,4-dimethoxyphenyl)-4-methyl-2-(2-oxopropyl)-7-phenylpurino[7,8-a]imidazole-1,3-dione

InChI

InChI=1S/C25H23N5O5/c1-15(31)13-29-23(32)21-22(27(2)25(29)33)26-24-28(21)14-19(16-8-6-5-7-9-16)30(24)18-11-10-17(34-3)12-20(18)35-4/h5-12,14H,13H2,1-4H3

InChI Key

GPLVFUPUVQHYHG-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CN1C(=O)C2=C(N=C3N2C=C(N3C4=C(C=C(C=C4)OC)OC)C5=CC=CC=C5)N(C1=O)C

Origin of Product

United States

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